8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Overview
Description
“8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family . The TP heterocycle, despite its relatively simple structure, has proven to be remarkably versatile, with many different applications reported over the years in various areas of drug design . The TP ring system is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a bromine atom, a trifluoromethyl group, and a triazolopyridinamine group . The TP heterocycle in the molecule is isoelectronic with that of purines .
Scientific Research Applications
Potential CNS Acting Drugs
Research indicates that heterocyclic compounds, including those with structures similar to 8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine, have potential applications as CNS acting drugs. These compounds often contain functional groups that could lead to CNS activity, ranging from depression to convulsion effects, suggesting a pathway for the synthesis of novel CNS acting drugs (Saganuwan, 2017).
Agricultural and Medical Products
Amino-1,2,4-triazoles, a category to which this compound belongs, are used as raw materials in the fine organic synthesis industry. These compounds have been utilized in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials, indicating their versatile applications beyond CNS acting drugs (Nazarov et al., 2021).
Antibacterial Activity
Compounds with the 1,2,4-triazole moiety, including derivatives of this compound, have shown promising antibacterial activity, particularly against Staphylococcus aureus. These compounds can serve as potent inhibitors of DNA gyrase, topoisomerase IV, and other bacterial enzymes, highlighting their potential in developing new antibacterial agents (Li & Zhang, 2021).
Sorbent for Environmental Applications
Recent studies have focused on the use of amine-functionalized sorbents for the removal of persistent pollutants like PFAS (Perfluoroalkyl and Polyfluoroalkyl Substances) from water. Given the structural flexibility and chemical functionality of compounds like this compound, derivatives of such compounds could potentially be explored for environmental cleanup applications (Ateia et al., 2019).
Future Directions
The future directions for the research and application of “8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that further exploration of these properties could lead to the development of new drugs and agrochemicals.
Properties
IUPAC Name |
8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N4/c8-4-1-3(7(9,10)11)2-15-5(4)13-6(12)14-15/h1-2H,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAXUJOSDAELBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1C(F)(F)F)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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